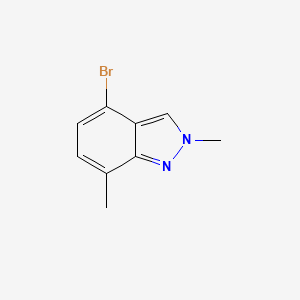
4-Bromo-2,7-dimethyl-2H-indazole
Übersicht
Beschreibung
“4-Bromo-2,7-dimethyl-2H-indazole” is a chemical compound with the CAS Number: 1159511-88-2 . It has a molecular weight of 225.09 and its IUPAC name is 4-bromo-2,7-dimethyl-2H-indazole .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,7-dimethyl-2H-indazole” is represented by the linear formula: C9H9BrN2 . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Chemical Reactions Analysis
Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have been used in various chemical reactions, including transition metal-catalyzed reactions .
Physical And Chemical Properties Analysis
“4-Bromo-2,7-dimethyl-2H-indazole” is a solid compound . It should be stored in a sealed container at room temperature .
Wissenschaftliche Forschungsanwendungen
Bromodomain Ligands and Epigenetic Regulation
4-Bromo-2,7-dimethyl-2H-indazole and similar compounds are investigated for their role as bromodomain ligands. Bromodomains are involved in reading the epigenetic code of histone acetylation, which is crucial for gene transcription regulation. The discovery of compounds that can inhibit bromodomain-histone interactions offers potential therapeutic strategies for diseases influenced by epigenetic regulation, including cancer and inflammatory conditions. Studies have shown that certain dimethylisoxazole derivatives, closely related to 4-bromo-2,7-dimethyl-2H-indazole, act as acetyl-lysine mimetic bromodomain ligands, displacing acetylated histone-mimicking peptides from bromodomains and demonstrating antiproliferative and anti-inflammatory properties (Hewings et al., 2011).
Corrosion Inhibition
Compounds within the family of heterocyclic diazoles, including indazoles, have been evaluated as corrosion inhibitors for metals in acidic environments. These studies have shown that 4-bromo-2,7-dimethyl-2H-indazole analogs decrease corrosion rates by forming protective layers on metal surfaces, highlighting their potential in industrial applications to extend the lifespan of metal components by preventing corrosion-induced damage (Babić-Samardžija et al., 2005).
Cancer Therapy
In cancer research, derivatives of 4-bromo-2,7-dimethyl-2H-indazole have been synthesized and tested for their efficacy in inhibiting the proliferation of cancer cells. By targeting specific proteins involved in cancer cell growth, such as BRD4 in colorectal cancer, these compounds have shown promising results in vitro and in vivo, offering a new avenue for the development of cancer therapies (Yang et al., 2020).
Synthesis and Chemical Reactions
4-Bromo-2,7-dimethyl-2H-indazole serves as a precursor in various chemical syntheses, enabling the development of novel compounds with potential therapeutic applications. Research has focused on optimizing synthetic routes to create derivatives with enhanced biological activity or specific chemical properties, such as the ability to inhibit neuronal nitric oxide synthase, which is relevant for neurological disorders and pain management (Boulouard et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2,7-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-12(2)11-9(6)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDXDWNYMHERND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CN(N=C12)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657250 | |
| Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,7-dimethyl-2H-indazole | |
CAS RN |
1159511-88-2 | |
| Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



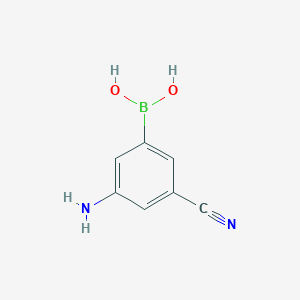
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
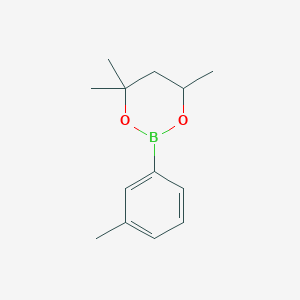
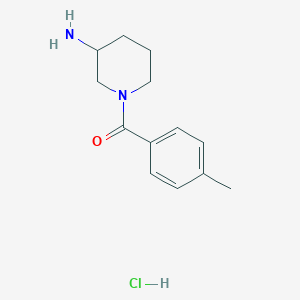
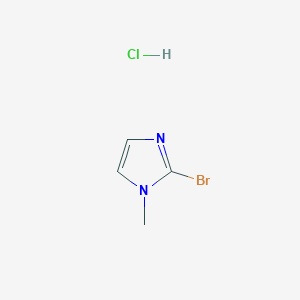
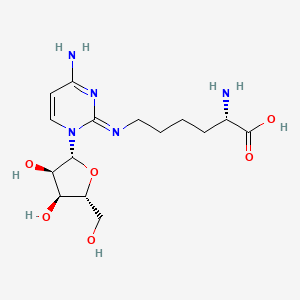
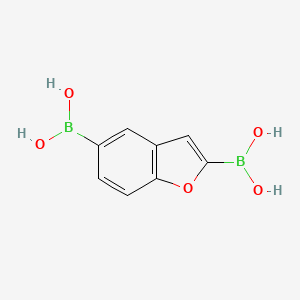
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)
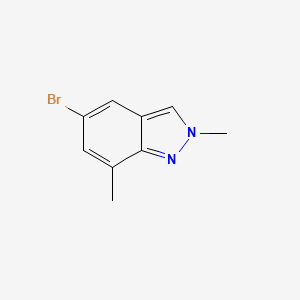
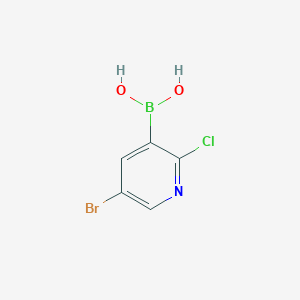
![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)
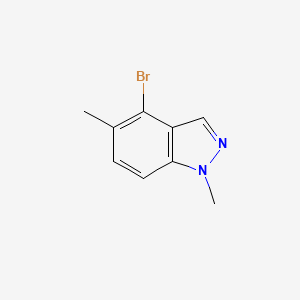
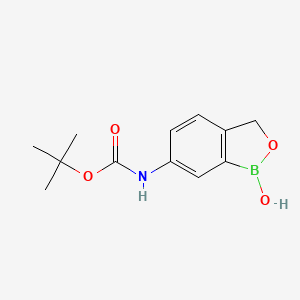
![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)